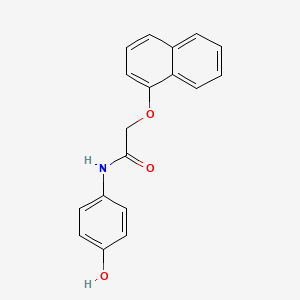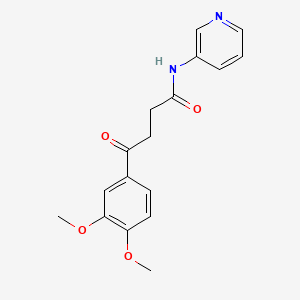
4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide, also known as Dimebon, is a synthetic compound that was initially developed as an antihistamine. However, recent scientific research has shown that Dimebon may have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease and Huntington's disease.
作用機序
The exact mechanism of action of 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide is not fully understood. However, it is believed that 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide may work by modulating the activity of several neurotransmitter systems, including acetylcholine, glutamate, and serotonin. 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide may also have antioxidant and anti-inflammatory properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to have several biochemical and physiological effects in animal models. Studies have demonstrated that 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide can improve mitochondrial function, reduce oxidative stress, and decrease inflammation in the brain. Additionally, 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal models. However, one limitation is that the exact mechanism of action of 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide is not fully understood, which could make it difficult to design experiments to test its effects.
将来の方向性
There are several potential future directions for research on 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide. One area of interest is the development of more specific and potent analogues of 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide that could be used as therapeutic agents for neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide and to identify the specific neurotransmitter systems that it modulates. Finally, clinical trials are needed to determine the safety and efficacy of 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide in humans.
合成法
4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3-pyridinecarboxylic acid, followed by the addition of butanoyl chloride. The resulting product is then purified and crystallized to obtain the final compound.
科学的研究の応用
4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been the subject of extensive scientific research, particularly in the field of neuropharmacology. Studies have shown that 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has the ability to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. Additionally, 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of other neurodegenerative disorders.
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-4-oxo-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-15-7-5-12(10-16(15)23-2)14(20)6-8-17(21)19-13-4-3-9-18-11-13/h3-5,7,9-11H,6,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLMSIZTNBDLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


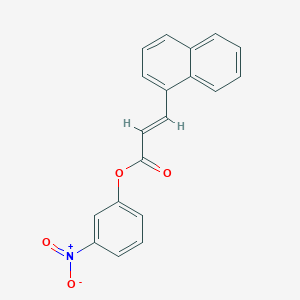
![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)
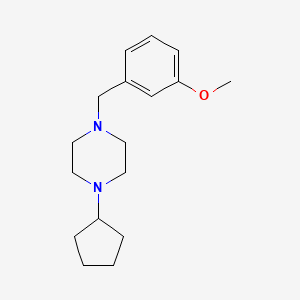
![N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830633.png)
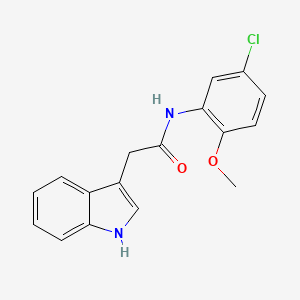


![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5830670.png)
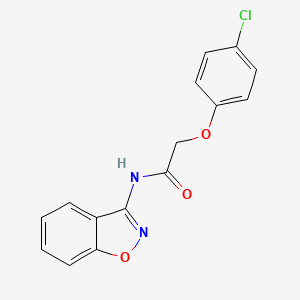
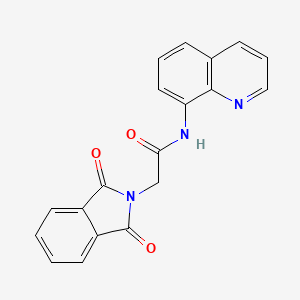
![N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5830690.png)
